1-Desmethyl 2-Methyl Granisetron (Granisetron Impurity A)
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Overview
Description
1-Desmethyl 2-Methyl Granisetron, also known as Granisetron Impurity A, is an impurity reference material related to Granisetron . Its molecular formula is C18H24N4O and it has a molecular weight of 312.41 . It is also known by the chemical name 2-Methyl-N-[(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-2H-indazole-3-carboxamide .
Molecular Structure Analysis
The molecular structure of 1-Desmethyl 2-Methyl Granisetron consists of an indazole ring system substituted at the 3-position with a carboxamide group . The molecular formula is C18H24N4O, indicating that it contains 18 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Management of Nausea and Vomiting
Granisetron, a potent and highly selective 5-HT 3 -receptor antagonist, is used for the management of chemotherapy-induced, radiation-induced, and postoperative nausea and vomiting . It has little or no affinity for other receptors, which is thought to underlie the favorable side-effect and safety profiles of this agent .
Use in Oncology and Surgical Settings
Extensive clinical trial data have shown granisetron to be an effective and well-tolerated agent for the treatment of nausea and vomiting in the oncology and surgical settings .
Use in Special Populations
Granisetron has been shown to be effective and well tolerated in special populations, such as patients refractory to antiemetic treatment, patients with hepatic or renal impairment, and children . Its safety profile and minimal potential for drug-drug interactions would make it an antiemetic agent of choice for elderly cancer patients .
Use in Radiation Therapy
In a double-blind, randomized trial involving 34 patients, oral granisetron was shown to be more effective at preventing nausea and vomiting in patients receiving hyperfractionated total body irradiation .
Pharmaceutical Testing
1-Desmethyl 2-Methyl Granisetron (Granisetron Impurity A) is used as a high-quality reference standard for pharmaceutical testing .
Spectrophotometric Quantification
A sensitive, accurate, simple, and validated Ultra violet (UV) spectrophotometric technique by multilinear regression method has been established for the assessment of Granisetron in the bulk drug and pharmaceutical formulations .
Mechanism of Action
Target of Action
It’s worth noting that granisetron, the parent compound, is a well-known antagonist of the serotonin receptor (5-ht3 receptor)
Mode of Action
If it acts similarly to Granisetron, it may function as an antagonist of the 5-HT3 receptor . This means it could bind to these receptors and block their activation by serotonin, a neurotransmitter involved in nausea and vomiting.
Biochemical Pathways
If it acts like granisetron, it may influence the signaling pathway of the 5-ht3 receptor . By blocking this receptor, it could potentially disrupt the transmission of signals that trigger nausea and vomiting.
Result of Action
If it behaves like Granisetron, it may prevent the activation of 5-HT3 receptors , potentially reducing the occurrence of nausea and vomiting.
properties
IUPAC Name |
2-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)20-22(17)2/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMQDEMSQWWCSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564038 |
Source
|
Record name | 2-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide | |
CAS RN |
127472-42-8 |
Source
|
Record name | 2-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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